Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl

Description

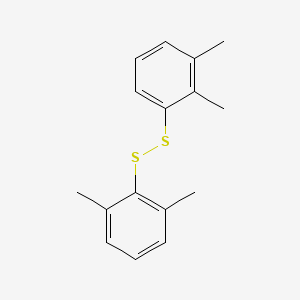

"Disulfide, 2,3-dimethylphenyl 2,6-dimethylphenyl" is a mixed aromatic disulfide featuring two distinct substituents: a 2,3-dimethylphenyl group and a 2,6-dimethylphenyl group linked via a disulfide (S–S) bond. Key identifiers include:

- IUPAC Name: 2-[(2,6-Dimethylphenyl)disulfanyl]-1,3-dimethylbenzene

- Synonyms: Di(2,3-dimethylphenyl) 2,6-dimethylphenyl disulfide, Mixed 2,3-/2,6-dimethylphenyl disulfide

- Molecular Formula: Likely C₁₆H₁₈S₂ (assuming two dimethylphenyl groups attached to S–S) .

The compound’s structural asymmetry distinguishes it from symmetric disulfides like bis(2,6-dimethylphenyl) disulfide (CAS 2905-17-1), which has identical substituents on both sulfur atoms .

Properties

CAS No. |

65087-15-2 |

|---|---|

Molecular Formula |

C16H18S2 |

Molecular Weight |

274.4 g/mol |

IUPAC Name |

1-[(2,6-dimethylphenyl)disulfanyl]-2,3-dimethylbenzene |

InChI |

InChI=1S/C16H18S2/c1-11-7-6-10-15(14(11)4)17-18-16-12(2)8-5-9-13(16)3/h5-10H,1-4H3 |

InChI Key |

YASJBOGVCIGVND-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)SSC2=C(C=CC=C2C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of symmetrical disulfides, such as 2,3-xylyl 2,6-xylyl disulfide, can be achieved through several methods. One common approach involves the reaction of organic halides with sodium thiosulfate pentahydrate (Na2S2O3·5H2O) in dimethyl sulfoxide (DMSO) at temperatures ranging from 60 to 70°C . Another method includes the oxidation of thiols, which are typically prepared from their corresponding alkyl halides .

Industrial Production Methods: In industrial settings, the production of disulfides often involves the use of sulfur monochloride (S2Cl2) with aromatic compounds, or the treatment of organic thiocyanates with samarium . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Xylyl 2,6-xylyl disulfide undergoes various chemical reactions, including:

Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.

Reduction: The disulfide bond can be reduced to yield thiols.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2,3-Xylyl 2,6-xylyl disulfide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,3-xylyl 2,6-xylyl disulfide involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, leading to the formation of reactive sulfur species that can interact with proteins and enzymes. These interactions can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physical Properties

The position and symmetry of methyl groups on phenyl rings significantly influence physical properties. Below is a comparative analysis:

Key Observations :

- Symmetry Effects : Symmetric disulfides (e.g., bis(2,6-dimethylphenyl)) exhibit stronger intermolecular van der Waals forces due to efficient molecular packing, leading to higher thermal stability .

- Solubility Trends : Asymmetric disulfides like the target compound may display enhanced solubility in organic solvents compared to symmetric analogs due to reduced crystallinity .

Chemical Reactivity

- In contrast, the 2,3-dimethylphenyl group offers less steric protection, making the S–S bond more accessible .

- Oxidation Stability : Symmetric disulfides with 2,6-substituents are less prone to oxidation due to steric shielding of the S–S bond, whereas asymmetric analogs may exhibit intermediate stability .

Research Findings from Analogous Systems

Evidence from sulfonamide derivatives (e.g., 2-[(2,3-dimethylphenyl)carbamoyl]benzenesulfonamide) demonstrates that substituent positions on phenyl rings modulate hydrogen-bonding networks and crystal packing . For disulfides, this suggests that:

- 2,6-Substituents favor linear hydrogen bonding (if applicable), enhancing thermal stability.

- 2,3-Substituents create irregular molecular geometries, reducing lattice energy and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.